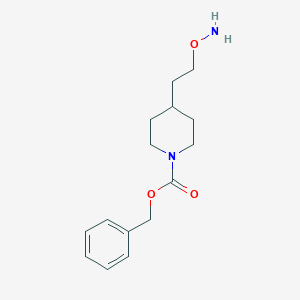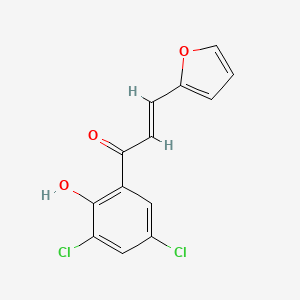
1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties . The presence of an iodine atom and a methyl group on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions typically involve the use of copper(II) acetate, potassium iodide, and Oxone in acetonitrile under an oxygen atmosphere at elevated temperatures .
Chemical Reactions Analysis
1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one has several scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, compounds containing the pyrrolidin-2-one scaffold have been investigated for their potential therapeutic properties, including anti-tumor and anti-inflammatory activities . Additionally, the iodine-substituted phenyl ring makes this compound valuable in the synthesis of drugs, dyes, and pigments .
Mechanism of Action
The mechanism of action of 1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to form stable complexes with proteins and enzymes, thereby modulating their function . The presence of the iodine atom enhances the compound’s binding affinity to its targets, leading to increased potency .
Comparison with Similar Compounds
1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidine-2-one, pyrrolidine-2,5-dione, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique combination of the iodine atom and the methyl group in this compound distinguishes it from its analogs, providing it with distinct chemical and biological properties .
Properties
Molecular Formula |
C11H12INO |
|---|---|
Molecular Weight |
301.12 g/mol |
IUPAC Name |
1-(4-iodo-2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12INO/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
DSCUTEAOSNMPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)

